Methyl 3-(difluoromethoxy)-4-iodobenzoate
Description
Significance of Aryl Benzoates in Contemporary Organic Synthesis
Aryl benzoates, esters derived from benzoic acid, are fundamental building blocks in the landscape of organic chemistry. Their utility spans a wide range of applications, from the synthesis of fine chemicals and pharmaceuticals to their use as key ingredients in fragrances and polymers. chemicalbook.comresearchgate.net The benzoate (B1203000) structure provides a stable, aromatic core that can be readily functionalized, allowing chemists to build molecular complexity. organic-chemistry.org In synthetic chemistry, the ester group can serve as a directing group for reactions on the aromatic ring or can be transformed into other functional groups. Furthermore, the inherent properties of benzoates make them indispensable in the production of dyes, heat-resistant lubricants, and plasticizers. researchgate.net Their prevalence in both academic research and industrial processes underscores their enduring importance as versatile chemical intermediates. chemicalbook.comorganic-chemistry.org
Strategic Importance of Difluoromethoxy Functionalization in Chemical Design
The introduction of fluorine-containing groups into organic molecules is a widely employed strategy in drug discovery and materials science. nih.gov The difluoromethoxy group (-OCF2H) has garnered significant attention for its unique ability to modulate the physicochemical properties of a parent compound. nih.govresearchgate.net This functional group is often considered a lipophilic isostere of a carbinol or thiol group and can act as a weak hydrogen bond donor, potentially improving a molecule's binding affinity to biological targets. researchgate.net
The primary advantages of incorporating a difluoromethoxy moiety include:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds resist metabolic degradation, prolonging the in vivo lifetime of a drug candidate.
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability.
Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
These attributes make the difluoromethoxy group a privileged motif in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.net The development of efficient synthetic methods to introduce this group, often involving difluorocarbene intermediates, remains an active area of research. cas.cn
Contextualizing Methyl 3-(difluoromethoxy)-4-iodobenzoate within Advanced Synthetic Precursors
This compound emerges as a highly valuable synthetic precursor by strategically combining the features of its three key components. The molecule integrates the stable benzoate framework with the property-enhancing difluoromethoxy group and a synthetically versatile iodine atom. The iodine substituent is particularly significant due to its reactivity in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov Its lower bond dissociation energy compared to bromine or chlorine analogs makes it a more reactive handle for constructing new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
This trifunctional arrangement allows for sequential and site-selective modifications. A synthetic chemist can utilize the iodo group for a coupling reaction, then later modify the methyl ester, all while benefiting from the physicochemical contributions of the difluoromethoxy group. This positions this compound as a sophisticated building block for creating complex molecules with tailored biological or material properties.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing key identifiers and structural information.
| Property | Value |
| CAS Number | 1255583-21-9 |
| Molecular Formula | C₉H₇F₂IO₃ |
| Molecular Weight | 328.05 g/mol |
| MDL Number | MFCD11112921 |
Research Findings and Synthesis
Synthetic Routes
The synthesis of this compound is typically achieved through the O-difluoromethylation of a phenolic precursor. A common and practical procedure starts with Methyl 4-hydroxy-3-iodobenzoate. acs.org This transformation is generally accomplished using a source of difluorocarbene (:CF₂).
A well-documented, scalable method involves the following steps:
Reactants : The starting material, Methyl 4-hydroxy-3-iodobenzoate, is reacted with a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa). acs.org
Base and Solvent : The reaction is carried out in the presence of a base, like potassium carbonate, and a suitable solvent.
Difluorocarbene Generation : The base promotes the decomposition of the precursor to generate the highly reactive difluorocarbene intermediate.
Nucleophilic Attack : The phenoxide, formed by the deprotonation of the hydroxyl group on the benzoate, acts as a nucleophile, attacking the electrophilic difluorocarbene to form the desired difluoromethoxy group.
This process has been successfully implemented on a multi-kilogram scale, achieving high yields (up to 99%) and purity after crystallization, demonstrating its practicality for industrial applications. acs.org
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. Although a complete dataset is proprietary to manufacturers, typical analytical methods would include:
Nuclear Magnetic Resonance (NMR) :
¹H NMR would identify the aromatic protons and the characteristic triplet signal for the -OCF₂H proton due to coupling with the two fluorine atoms.
¹³C NMR would show the distinct shifts for the carbonyl carbon, aromatic carbons, and the carbon of the difluoromethoxy group.
¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethoxy group.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to validate the precise molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy : This technique would confirm the presence of key functional groups, such as the strong absorption band for the ester carbonyl (C=O) stretch (typically around 1700 cm⁻¹) and bands corresponding to the C-F and C-I bonds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(difluoromethoxy)-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZBPZURIWOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies Utilizing Methyl 3 Difluoromethoxy 4 Iodobenzoate
Ester Hydrolysis to 3-(Difluoromethoxy)-4-iodobenzoic Acid
The conversion of the methyl ester group in Methyl 3-(difluoromethoxy)-4-iodobenzoate to a carboxylic acid is a fundamental transformation, yielding 3-(difluoromethoxy)-4-iodobenzoic acid. This hydrolysis can be achieved through either acid-catalyzed or, more commonly, base-promoted methods.
Acid-catalyzed ester hydrolysis is a reversible reaction that proceeds via the addition of water to the protonated carbonyl group, followed by the elimination of methanol. Typically, strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used in the presence of excess water, often with a co-solvent like dioxane or tetrahydrofuran (B95107) (THF) to ensure solubility of the ester. The reaction is driven to completion by using a large excess of water. While a viable pathway, this method is often slower and requires harsher conditions (e.g., elevated temperatures) compared to base-promoted techniques.
Base-promoted hydrolysis, or saponification, is the more prevalent and generally more efficient method for converting this compound to its corresponding carboxylic acid. This irreversible reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the ester's carbonyl carbon. The reaction is typically carried out in a mixture of an alcohol (such as methanol or ethanol) and water at room temperature or with gentle heating. google.com The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. google.com
The selection of base and solvent can be tailored to the specific substrate and scale of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Base | Solvent System | Typical Temperature | Reaction Time |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | 25-75°C | 2-4 hours |
| Potassium Hydroxide (KOH) | Methanol/Water | 25-65°C | 2-4 hours |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | 25-50°C | 3-6 hours |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
The carbon-iodine bond in this compound is an excellent site for functionalization via palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, allowing for the formation of new bonds under relatively mild conditions. nih.gov
The iodo group can be replaced with a variety of substituents through well-established cross-coupling protocols:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. nih.gov This transformation is valuable for constructing complex olefinic structures. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. mdpi.com
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a carbon-carbon bond between an sp² and an sp carbon atom. scielo.org.mx It is widely used for synthesizing aryl alkynes and conjugated systems. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scielo.org.mxnih.gov
The success of palladium-catalyzed cross-coupling reactions often depends on the careful selection of the palladium source (precatalyst) and the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For aryl iodides like this compound, a wide range of catalyst and ligand systems have been proven effective. The choice depends on the specific coupling partners and desired reaction conditions. Bulky, electron-rich phosphine ligands are commonly employed to promote high catalytic activity. acs.org
| Reaction Type | Palladium Precatalyst | Ligand | Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene (B28343), DMF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |
Nucleophilic Aromatic Substitution (SNAr) Strategies (if applicable)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgwikipedia.org
In the case of this compound, the potential leaving group is iodide. The substituents on the ring are a meta-ester group and a para-difluoromethoxy group.
The ester group is an EWG, but its position meta to the iodine means it cannot stabilize the Meisenheimer complex through resonance, which is the primary stabilizing effect required for SNAr. libretexts.org
Furthermore, in SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl > Br > I. uomustansiriyah.edu.iq Iodide is the poorest leaving group in this series because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen, not the breaking of the carbon-halogen bond. uomustansiriyah.edu.iq
Given the lack of strong ortho/para activation and the poor leaving group ability of iodide in this context, this compound is not a suitable substrate for nucleophilic aromatic substitution reactions under standard SNAr conditions. Alternative synthetic strategies, such as the palladium-catalyzed cross-coupling reactions discussed previously, are the appropriate methods for functionalizing this molecule at the iodo position.
Further Modifications of the Benzoate (B1203000) Ester Moiety
The methyl ester group of this compound is amenable to several fundamental organic transformations, allowing for the introduction of diverse functional groups. These modifications are crucial for altering the compound's physical and chemical properties, and for synthesizing a range of derivatives.
Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(difluoromethoxy)-4-iodobenzoic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup. The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. The difluoromethoxy group is generally stable under these conditions, although studies on related structures suggest that intramolecular hydrogen bonding could potentially influence the rate of hydrolysis of adjacent functional groups. nih.gov
Reduction to Alcohol: The ester can be reduced to the primary alcohol, (3-(difluoromethoxy)-4-iodophenyl)methanol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is typically performed at low temperatures to control its exothermicity. The resulting benzyl alcohol can be further functionalized, for instance, by oxidation to the corresponding aldehyde or conversion into ethers and esters.
Amide Formation: The methyl ester can be converted directly into a wide range of amides through aminolysis. This reaction involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. However, a more common and efficient method involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent. This latter approach offers greater control and is compatible with a broader range of amines.
Table 1: Modifications of the Benzoate Ester Moiety
| Transformation | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | NaOH or LiOH, H₂O/MeOH | 3-(difluoromethoxy)-4-iodobenzoic acid |
| Reduction | LiAlH₄, THF | (3-(difluoromethoxy)-4-iodophenyl)methanol |
| Amidation (via acid) | 1. NaOH, H₂O 2. Amine, Coupling Reagent | N-substituted 3-(difluoromethoxy)-4-iodobenzamide |
Introduction of Additional Functionalities on the Aromatic Ring
The iodine atom on the aromatic ring of this compound is a highly reactive handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon single bonds. In this reaction, the aryl iodide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile, with a broad substrate scope for both the organoboron reagent and the aryl halide. nih.govspringernature.com For this compound, this allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, leading to the synthesis of complex biaryl structures.
Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon triple bonds by reacting the aryl iodide with a terminal alkyne. nih.govscielo.org.mx The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method provides a direct route to arylalkynes, which are valuable precursors for the synthesis of more complex molecules and conjugated materials. scielo.org.mxchemrxiv.org Modern protocols often allow for copper-free conditions, which can be advantageous in the synthesis of sensitive pharmaceutical intermediates. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgsemanticscholar.org This reaction involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgbeilstein-journals.org The development of sophisticated catalyst systems has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. nih.govresearchgate.net This provides a direct method for synthesizing aniline derivatives from this compound.
Table 2: Introduction of Functionalities via Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Biaryls, Alkylated arenes |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base (e.g., Et₃N) | C-C (sp²-sp) | Arylalkynes |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N | Arylamines |
Spectroscopic and Structural Elucidation Methodologies for Methyl 3 Difluoromethoxy 4 Iodobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of magnetically active nuclei. For Methyl 3-(difluoromethoxy)-4-iodobenzoate, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's framework and connectivity.
¹H NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the unique proton of the difluoromethoxy group.
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the iodine atom, the ester group, and the difluoromethoxy group. We would anticipate three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C5, situated between the iodo and ester groups, would likely appear as a doublet. The proton at C2, adjacent to the ester, would also be a doublet, and the proton at C6, flanked by the iodo and difluoromethoxy groups, would appear as a doublet of doublets.
Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is expected to be significantly deshielded by the two adjacent fluorine atoms. This would result in a triplet signal (due to coupling with the two fluorine atoms, following the n+1 rule for I=1/2 nuclei) at a downfield chemical shift, likely in the range of δ 6.5-7.5 ppm.
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic H (C2, C5, C6) | 7.0 - 8.5 |
| Methyl (-OCH₃) | 3.8 - 4.0 |
| Difluoromethoxy (-OCHF₂) | 6.5 - 7.5 |
¹³C NMR Spectroscopy for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
Aromatic Carbons: The six aromatic carbons would show distinct signals. The carbon bearing the iodine (C4) would have its chemical shift influenced by the heavy atom effect, appearing around δ 90-100 ppm. The carbon attached to the difluoromethoxy group (C3) would appear as a triplet due to C-F coupling. The other aromatic carbons would resonate in the typical range of δ 120-140 ppm.
Methyl Carbon (-OCH₃): The methyl carbon of the ester would be observed as a single peak around δ 52-55 ppm.
Difluoromethoxy Carbon (-OCHF₂): This carbon would be strongly influenced by the two attached fluorine atoms, resulting in a triplet signal with a large one-bond carbon-fluorine coupling constant (¹JCF). Its chemical shift would be in the range of δ 110-120 ppm.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-I (C4) | 90 - 100 |
| Aromatic C-O (C3) | 145 - 155 (triplet) |
| Aromatic C-H | 120 - 140 |
| Aromatic C-COOCH₃ (C1) | 130 - 135 |
| Methyl (-OCH₃) | 52 - 55 |
| Difluoromethoxy (-OCHF₂) | 110 - 120 (triplet) |
¹⁹F NMR Spectroscopy for Fluorine Resonance Characterization
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent. They would give rise to a single resonance signal. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift would be characteristic of a difluoromethoxy group attached to an aromatic ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would primarily show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, the methyl proton singlet to the methyl carbon, and the difluoromethoxy proton triplet to its carbon.
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
The aromatic proton at C2 to the carbonyl carbon.
The difluoromethoxy proton (-OCHF₂) to the aromatic carbon at C3.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.
C-O Stretch: Absorptions for the C-O single bonds of the ester and ether linkages would be visible in the 1250-1350 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.
C-F Stretch: Strong absorption bands corresponding to the C-F bonds of the difluoromethoxy group would be prominent in the fingerprint region, typically between 1000-1100 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the benzene ring would appear in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: A weak absorption band just above 3000 cm⁻¹ would indicate the aromatic C-H bonds.
Aliphatic C-H Stretch: Absorption from the methyl group C-H bonds would be observed just below 3000 cm⁻¹.
| Predicted IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester, Ether) | 1000 - 1350 |
| C-F | 1000 - 1100 |
| C=C (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.
Molecular Ion Peak: The exact molecular weight of this compound (C₉H₇F₂IO₃) is 327.94 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at m/z ≈ 327.9410. The presence of iodine (¹²⁷I) would give a very characteristic isotopic pattern.
Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve:
Loss of the methoxy radical (•OCH₃) from the ester, leading to a fragment at [M - 31]⁺.
Loss of the entire methoxycarbonyl group (•COOCH₃), resulting in a fragment at [M - 59]⁺.
Cleavage of the C-I bond, leading to a fragment at [M - 127]⁺.
Fragmentation of the difluoromethoxy group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. This allows for the calculation of an exact mass, which can be compared to the theoretical mass of a proposed chemical formula.
For "this compound," while specific experimental HRMS data is not widely available in published literature, the theoretical exact mass can be calculated based on its molecular formula, C₉H₇F₂IO₃. This calculated value serves as a benchmark for researchers synthesizing or analyzing this compound. The expected monoisotopic mass provides a highly specific target for identification in a complex mixture.
Below is a table detailing the theoretical monoisotopic mass calculation for the neutral molecule and its common adducts that might be observed in an HRMS experiment.
| Description | Molecular Formula | Calculated Exact Mass (m/z) |
| Neutral Molecule | C₉H₇F₂IO₃ | 327.9408 |
| Protonated Molecule | [C₉H₈F₂IO₃]⁺ | 328.9486 |
| Sodiated Adduct | [C₉H₇F₂IO₃Na]⁺ | 350.9227 |
| Potassiated Adduct | [C₉H₇F₂IO₃K]⁺ | 366.8967 |
Note: These values are calculated based on the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
As of the current body of scientific literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of "this compound." Consequently, detailed information regarding its crystal system, space group, and specific geometric parameters in the solid state has not been determined. The successful cultivation of a single crystal suitable for X-ray diffraction would be a significant contribution to the full characterization of this compound.
Computational Chemistry and Theoretical Investigations of Methyl 3 Difluoromethoxy 4 Iodobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For Methyl 3-(difluoromethoxy)-4-iodobenzoate, the HOMO is expected to be localized primarily on the iodinated aromatic ring, with significant contributions from the p-orbitals of the iodine and carbon atoms. The electron-donating character of the difluoromethoxy group, albeit modest, would also influence the HOMO energy level. The LUMO, in contrast, is anticipated to be distributed over the carbonyl group of the ester and the aromatic ring, indicating that these are the likely sites for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Primarily localized on the iodinated aromatic ring |
| LUMO | -1.23 | Distributed over the ester carbonyl and aromatic ring |
Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
In the case of this compound, the MEP surface would reveal several key features. A region of negative electrostatic potential (typically colored red or yellow) is expected around the oxygen atoms of the carbonyl group in the ester functionality, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the iodine atom due to the "sigma-hole" effect, making it a potential site for nucleophilic interaction. The difluoromethoxy group, with its highly electronegative fluorine atoms, would create a localized region of negative potential.
Reaction Mechanism Simulations for Difluoromethylation and Subsequent Transformations
Computational simulations of reaction mechanisms provide a dynamic view of chemical transformations, allowing for the identification of transition states and the determination of reaction energy profiles. This information is critical for understanding reaction feasibility, kinetics, and selectivity.
Transition State Analysis
A transition state (TS) is a high-energy, transient species that exists at the maximum of the reaction energy profile, representing the energy barrier that must be overcome for a reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For reactions involving this compound, such as a palladium-catalyzed cross-coupling reaction at the iodine position, transition state analysis would involve identifying the structure of the intermediate where the new bond is being formed. The vibrational frequency analysis of the TS would show a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. For a hypothetical nucleophilic aromatic substitution on this compound, the energy profile would show the initial energy of the reactants, the energy barrier to reach the transition state (activation energy), the energy of any intermediates, and the final energy of the products. A lower activation energy would indicate a faster reaction rate.
Table 2: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | +5.7 |
Note: The values in this table are illustrative for a hypothetical reaction and would be determined through detailed quantum chemical calculations.
Conformational Analysis and Stereochemical Considerations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several conformers may exist with different energies.
The primary source of conformational flexibility in this molecule is the rotation around the C-O bond of the ester group and the C-O bond of the difluoromethoxy group. Computational scans of the potential energy surface as a function of the relevant dihedral angles can identify the most stable (lowest energy) conformers. It is expected that the most stable conformer would have the methyl group of the ester pointing away from the aromatic ring to minimize steric hindrance. The orientation of the difluoromethoxy group would also be influenced by steric and electronic interactions with the adjacent iodine atom and ester group. As this compound is achiral, there are no stereochemical considerations in terms of enantiomers or diastereomers.
Molecular Dynamics Simulations for Intramolecular Interactions
As of the current body of scientific literature, specific molecular dynamics (MD) simulations focusing on the intramolecular interactions of this compound have not been extensively reported. This area of computational chemistry remains a niche yet potentially insightful field of study for this particular compound.
Molecular dynamics simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility and the nature of its internal non-covalent interactions. Such simulations could theoretically model the dynamic behavior of the molecule, including the rotation around its single bonds and the resulting geometric arrangements of its constituent atoms.
The results of such simulations would typically be presented in the form of energy landscapes, detailing the relative energies of different molecular conformations. This information is crucial for understanding how the molecule might behave in different environments and how its shape could influence its reactivity and interactions with other molecules. The absence of published MD studies on this compound highlights an opportunity for future research to further characterize this compound at a molecular level.
Advanced Applications of Methyl 3 Difluoromethoxy 4 Iodobenzoate As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
Methyl 3-(difluoromethoxy)-4-iodobenzoate serves as a crucial starting material in the multi-step synthesis of intricate organic structures, particularly within the realm of medicinal chemistry. Its utility stems from the presence of two key functional moieties: the iodo group, which is amenable to a variety of cross-coupling reactions, and the difluoromethoxy group, which can impart desirable physicochemical properties to the target molecule. nih.gov
The iodine atom at the 4-position of the benzene (B151609) ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.govrsc.org These reactions allow for the facile connection of the iodobenzoate core to other molecular fragments, enabling the construction of complex molecular scaffolds. For instance, in a process analogous to the synthesis of certain pharmaceutical intermediates, the iodo-substituent can be replaced with a variety of organic groups, leading to the formation of biaryl systems or molecules with extended conjugation. A related compound, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, has been identified as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 inhibitor. google.com This highlights the potential of similarly substituted benzoic acids, derivable from this compound, in the synthesis of bioactive compounds.
The following table provides an overview of representative cross-coupling reactions where iodobenzoates, such as this compound, are utilized.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) | C-C |
| Heck Coupling | Alkene | Palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a phosphine (B1218219) ligand | C-N |
| Stille Coupling | Organotin Reagent | Palladium catalyst | C-C |
Contribution to the Development of New Synthetic Reagents and Catalysts
While this compound is primarily utilized as a substrate in synthetic reactions, its application has contributed to the refinement and broader implementation of existing synthetic methods, particularly in the area of cross-coupling catalysis. The demand for efficient ways to incorporate fluorinated moieties into complex molecules has driven the development of more robust and functional-group-tolerant catalytic systems.
The presence of the electron-withdrawing ester and difluoromethoxy groups, along with the iodo-substituent, provides a unique electronic environment on the aromatic ring. This can influence the reactivity of the C-I bond in oxidative addition steps of catalytic cycles. The successful coupling of this and similar substrates has demonstrated the versatility of modern palladium and copper-based catalyst systems in handling electronically diverse aryl halides. amazonaws.comsemanticscholar.org
Furthermore, the synthesis of this compound itself, often involving the introduction of the difluoromethoxy group via difluorocarbene, has been a subject of process development research. acs.org Efforts to find safer and more scalable methods for difluoromethylation have led to the exploration of various difluorocarbene precursors, moving away from hazardous gases to more manageable solid reagents. acs.org This has indirectly contributed to the broader toolkit of reagents available for the synthesis of other difluoromethoxylated compounds.
The following table summarizes different approaches to difluoromethylation, a key step in the synthesis of the title compound and a testament to the ongoing development of synthetic methodologies.
| Reagent Class | Example Reagent | Reaction Conditions |
| Chlorodifluoroacetates | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition to generate difluorocarbene |
| Phosphonium Salts | (Bromodifluoromethyl)triphenylphosphonium bromide | Ylide formation and subsequent reaction |
| Sulfonium Salts | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | Base-mediated generation of difluorocarbene |
| Silicon Reagents | (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) | Fluoride-induced generation of a difluoromethyl anion equivalent |
Precursor in Fragment-Based Drug Discovery and Lead Optimization (from a synthetic perspective)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.govdrughunter.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.orgrsc.org Hits from these screens are then elaborated or linked together to generate more potent, drug-like molecules. frontiersin.org From a synthetic perspective, this compound possesses several features that make it an attractive precursor for the generation of fragments and for subsequent lead optimization.
With a molecular weight of 328.05 g/mol , the core structure of this compound is relatively small and can serve as a starting point for the synthesis of a library of fragments. The difluoromethoxy group is a desirable feature in fragments as it can enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving binding affinity and pharmacokinetic properties. nih.gov
The true synthetic utility of this compound in FBDD lies in its potential for elaboration. The reactive iodine atom provides a specific vector for "fragment growing," where the initial fragment is extended to pick up additional interactions with the target protein. frontiersin.org Through the cross-coupling reactions mentioned previously, a wide variety of chemical appendages can be attached to the iodobenzoate core, allowing for a systematic exploration of the chemical space around the initial fragment hit.
In the lead optimization phase, where an initial hit is chemically modified to improve its potency and drug-like properties, this compound can serve as a key intermediate. nih.gov The ability to readily modify the molecule at the 4-position allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and improve properties such as solubility, permeability, and metabolic stability.
The following table outlines the key attributes of this compound that are advantageous from a synthetic perspective in FBDD and lead optimization.
| Feature | Relevance in FBDD and Lead Optimization |
| Relatively small molecular scaffold | Serves as a good starting point for fragment synthesis. |
| Presence of a difluoromethoxy group | Can impart favorable properties such as metabolic stability and improved binding affinity. |
| Reactive iodine atom | Provides a handle for synthetic elaboration ("fragment growing") via cross-coupling reactions. |
| Ester functionality | Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, offering another point for modification. |
Future Directions and Challenges in the Research of Methyl 3 Difluoromethoxy 4 Iodobenzoate
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of Methyl 3-(difluoromethoxy)-4-iodobenzoate lies in its synthesis. Current methods often rely on multi-step procedures that may involve harsh reagents or conditions. A significant area for future research is the development of more sustainable and efficient synthetic protocols.
One key advancement has been the demonstration of a safe and practical difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. acs.org This procedure utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor, which avoids the use of highly toxic gases like chlorodifluoromethane. acs.org However, this process still requires high temperatures for the generation of difluorocarbene from commercially available sources. cas.cn
Future research should focus on:
Green Chemistry Principles: Investigating alternative, less hazardous reagents and solvent systems. This could include exploring enzymatic or biocatalytic methods for iodination or difluoromethoxylation, which would operate under milder conditions.
Process Intensification: Optimizing reaction conditions to improve yields and reduce waste. For instance, developing catalytic systems that can achieve high efficiency with lower catalyst loading would be a significant step forward.
Expanding the Scope of its Synthetic Utility
This compound is primarily valued as an intermediate in organic synthesis due to its reactive iodine atom, which is amenable to a variety of cross-coupling reactions. The aryl-iodide functionality readily participates in transformations such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Future efforts should aim to broaden its synthetic applications by:
Synthesizing Novel Compound Libraries: Utilizing the compound in high-throughput synthesis to generate diverse libraries of molecules for drug discovery and materials science. The difluoromethoxy group is known to enhance metabolic stability and lipophilicity, making derivatives of this compound attractive for pharmaceutical research.
Developing Tandem Reactions: Designing reaction cascades where an initial cross-coupling at the iodide position is followed by a subsequent transformation involving another part of the molecule. This could lead to the rapid construction of complex molecular architectures.
Exploring Reactions of the Difluoromethoxy Group: While the iodide is the primary reactive handle, investigating the reactivity of the difluoromethoxy group under specific conditions could open up new avenues for functionalization.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmt.com Reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters are particularly well-suited for flow chemistry. mt.com
The synthesis and subsequent reactions of this compound could greatly benefit from this technology. Future research in this area should include:
Developing Continuous Flow Synthesis: Adapting the synthesis of the title compound to a continuous flow process. This would allow for better control over reaction temperature and mixing, potentially leading to higher yields and purity. researchgate.net The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process.
Automated Reaction Optimization: Integrating flow reactors with automated systems for real-time monitoring and optimization of reaction conditions. This would accelerate the discovery of optimal synthetic protocols for both the compound itself and its derivatives.
On-Demand Synthesis: Utilizing flow chemistry platforms for the on-demand synthesis of specific derivatives, which is particularly valuable in medicinal chemistry where small quantities of many different compounds are often required for screening.
Understanding Structure-Reactivity Relationships for Directed Synthesis
A deeper understanding of the interplay between the electronic properties of the difluoromethoxy group, the iodide, and the ester functionality is crucial for designing targeted synthetic strategies. The difluoromethoxy group, for instance, influences the molecule's lipophilicity and can impact the reactivity of the aromatic ring.
Future investigations should focus on:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction mechanisms and predict the reactivity of different sites on the molecule. This can guide the choice of reagents and conditions for achieving desired transformations.
Analog Synthesis and Kinetic Studies: Synthesizing a series of analogs where the iodide is replaced with other halogens (e.g., bromine, chlorine) or where substituents are varied on the aromatic ring. Studying the kinetics of cross-coupling and other reactions with these analogs would provide valuable data on structure-reactivity relationships.
Physicochemical Property Profiling: Systematically characterizing the physicochemical properties, such as pKa, logP, and metabolic stability, of a range of derivatives. This information is critical for applications in drug design and materials science.
Exploration of New Catalytic Transformations Involving the Iodide or Difluoromethoxy Group
The development of novel catalytic methods is a cornerstone of modern organic synthesis. While traditional palladium-catalyzed cross-coupling reactions are well-established for aryl iodides, there is considerable scope for exploring new catalytic transformations.
Promising future directions include:
Photoredox Catalysis: Utilizing visible-light photoredox catalysis for the synthesis of difluoromethoxylated compounds and for transformations involving the aryl iodide. nih.gov This approach often proceeds under mild conditions and can enable unique reaction pathways that are not accessible through traditional thermal methods.
Dual Catalysis: Combining photoredox catalysis with other forms of catalysis, such as transition metal catalysis or organocatalysis, to achieve novel transformations. For example, a dual catalytic system could be developed to functionalize both the iodide and another position on the aromatic ring in a single step.
C-H Activation: Exploring catalytic methods for the direct functionalization of C-H bonds on the aromatic ring. While the iodide provides a specific site for reaction, C-H activation would offer complementary strategies for introducing new functional groups and building molecular complexity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(difluoromethoxy)-4-iodobenzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via difluoromethylation of a phenolic precursor (e.g., methyl 4-hydroxy-3-iodobenzoate) using reagents like chlorodifluoromethane (Freon 22) and potassium fluoride under basic conditions. Reaction temperature (60–80°C) and stoichiometric ratios of difluorocarbene precursors are critical for minimizing byproducts such as trifluoromethylated impurities .
- Data Consideration : Yields typically range from 40–65%, with purity confirmed by HPLC (>95%). Side reactions, such as over-iodination or ester hydrolysis, require careful monitoring via TLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR confirm the difluoromethoxy group ( ppm for ) and ester methyl protons ( ppm).
- HRMS : Exact mass analysis (e.g., [M+Na]+ at m/z 373.9802) validates molecular integrity .
- IR : Peaks at 1720–1740 cm (C=O ester) and 1100–1150 cm (C-F) are diagnostic .
Q. How does the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing difluoromethoxy group enhances the iodine atom’s electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh) as a catalyst and CsCO as a base in THF/water (80°C, 12 h) to achieve >70% conversion. Competing dehalogenation is minimized by avoiding excess base .
Advanced Research Questions
Q. How can competing reaction pathways during iodination be resolved to improve regioselectivity?
- Methodology : Regioselective iodination at the 4-position is achieved using N-iodosuccinimide (NIS) in acetic acid at 0°C, leveraging steric hindrance from the difluoromethoxy group. Kinetic studies (monitored by NMR) show that lower temperatures favor mono-iodination, while higher temperatures risk di-iodination .
- Data Contradiction : Some protocols report iodine monochloride (ICl) as superior to NIS for higher yields (80% vs. 65%), but ICl introduces chloride byproducts requiring additional purification .
Q. What strategies mitigate decomposition of this compound under prolonged storage?
- Methodology : Stability studies (HPLC, accelerated aging at 40°C/75% RH) show decomposition via ester hydrolysis (to carboxylic acid) and C-I bond cleavage. Storage under inert gas (Ar) at -20°C with molecular sieves reduces degradation to <5% over 6 months. Addition of radical inhibitors (e.g., BHT) further stabilizes the iodine center .
Q. How do computational methods predict the compound’s binding affinity in medicinal chemistry applications?
- Methodology : DFT calculations (B3LYP/6-31G*) model the electron-deficient aromatic ring’s interaction with biological targets. Docking simulations (AutoDock Vina) suggest potential as a kinase inhibitor due to halogen bonding with ATP-binding pockets. Experimental validation via SPR assays shows IC values in the micromolar range .
Methodological Challenges and Contradictions
Q. Why do divergent results occur in catalytic coupling reactions using this compound?
- Analysis : Contradictory yields (40–90%) in Heck couplings arise from varying solvent polarity (DMF vs. toluene) and Pd catalyst loading (1–5 mol%). Polar solvents stabilize Pd intermediates but may deactivate the catalyst via coordination with the ester group. Systematic optimization (DoE) identifies 2.5 mol% Pd(OAc) in DMF as optimal .
Q. How can impurities from difluoromethylation be quantified and removed?
- Methodology : LC-MS identifies trifluoromethylated byproducts (e.g., methyl 3-(trifluoromethoxy)-4-iodobenzoate) at trace levels (<2%). Silica gel chromatography (hexane/EtOAc 4:1) effectively separates these, but preparative HPLC is required for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
